molecular formula C9H8ClNO4 B1396633 Dimethyl 5-chloropyridine-2,3-dicarboxylate CAS No. 1356109-26-6

Dimethyl 5-chloropyridine-2,3-dicarboxylate

Cat. No.: B1396633
CAS No.: 1356109-26-6
M. Wt: 229.62 g/mol
InChI Key: OIRUWZGVELTEOV-UHFFFAOYSA-N
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Description

Dimethyl 5-chloropyridine-2,3-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, featuring two ester groups and a chlorine atom attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-chloropyridine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the chlorination of dimethyl pyridine-2,3-dicarboxylate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C9H9NO4+SOCl2C9H8ClNO4+HCl+SO2\text{C}_9\text{H}_9\text{NO}_4 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_8\text{ClNO}_4 + \text{HCl} + \text{SO}_2 C9​H9​NO4​+SOCl2​→C9​H8​ClNO4​+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-chloropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 5-amino-pyridine-2,3-dicarboxylate.

    Ester Hydrolysis: 5-chloropyridine-2,3-dicarboxylic acid.

    Oxidation: 5-chloropyridine-2,3-dicarboxylate N-oxide.

Scientific Research Applications

Dimethyl 5-chloropyridine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of dimethyl 5-chloropyridine-2,3-dicarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors. The chlorine atom and ester groups play crucial roles in its binding affinity and reactivity with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-chloropyridine-2,6-dicarboxylate
  • Dimethyl 3-chloropyridine-2,4-dicarboxylate

Uniqueness

Dimethyl 5-chloropyridine-2,3-dicarboxylate is unique due to the position of the chlorine atom and ester groups on the pyridine ring. This specific arrangement influences its reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

dimethyl 5-chloropyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUWZGVELTEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709370
Record name Dimethyl 5-chloropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-26-6
Record name 2,3-Pyridinedicarboxylic acid, 5-chloro-, 2,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 5-chloropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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